molecular formula C10H9N3 B2530640 2-(1,4-Dihydroquinazolin-4-yl)acetonitrile CAS No. 1609734-96-4

2-(1,4-Dihydroquinazolin-4-yl)acetonitrile

Cat. No.: B2530640
CAS No.: 1609734-96-4
M. Wt: 171.203
InChI Key: ZCMIDMAOHOTZJP-UHFFFAOYSA-N
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Description

2-(1,4-Dihydroquinazolin-4-yl)acetonitrile is a versatile chemical compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. Quinazoline derivatives have been studied for their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dihydroquinazolin-4-yl)acetonitrile typically involves the reaction of anthranilamide with chloroacetonitrile under anhydrous conditions. The reaction is facilitated by the presence of a base, such as sodium hydride, and is carried out in an organic solvent like dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dihydroquinazolin-4-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinazolinone derivatives.

    Reduction: Aminoquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,4-Dihydroquinazolin-4-yl)acetonitrile is extensively used in scientific research due to its versatile properties. Some of its applications include:

    Drug Discovery: The compound is used as a building block in the synthesis of potential therapeutic agents for various diseases, including cancer and bacterial infections.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its biological activity and mechanism of action.

Comparison with Similar Compounds

2-(1,4-Dihydroquinazolin-4-yl)acetonitrile is unique compared to other quinazoline derivatives due to its specific structural features and biological activities. Similar compounds include:

    2-(4-Oxo-1,4-dihydroquinazolin-2-yl)acetonitrile: This compound has similar synthetic routes and biological activities but differs in its oxidation state.

    2,3-Dihydroquinazolin-4-one: This compound is another quinazoline derivative with diverse biological activities, including anticancer and anti-inflammatory properties.

Properties

IUPAC Name

2-(1,4-dihydroquinazolin-4-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-6-5-10-8-3-1-2-4-9(8)12-7-13-10/h1-4,7,10H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMIDMAOHOTZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(N=CN2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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